molecular formula C48H30N20 B11928151 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin

5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin

Cat. No.: B11928151
M. Wt: 886.9 g/mol
InChI Key: BFAPQLKWPMCMDD-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin (H₂TTPP) is a synthetic porphyrin derivative characterized by four tetrazole-functionalized phenyl groups at its meso-positions. The tetrazole moieties enhance its coordination versatility, making it a key ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. H₂TTPP exhibits strong luminescent properties, with emission at 407 nm upon excitation at 323 nm, and participates in temperature-dependent structural phase transitions in MOFs . Its synthesis typically involves condensation reactions under reflux conditions, often with metal salts like CdCl₂ to form robust networks .

Properties

Molecular Formula

C48H30N20

Molecular Weight

886.9 g/mol

IUPAC Name

5,10,15,20-tetrakis[4-(2H-tetrazol-5-yl)phenyl]-21,23-dihydroporphyrin

InChI

InChI=1S/C48H30N20/c1-9-29(45-53-61-62-54-45)10-2-25(1)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46-55-63-64-56-46)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48-59-67-68-60-48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47-57-65-66-58-47/h1-24,49,52H,(H,53,54,61,62)(H,55,56,63,64)(H,57,58,65,66)(H,59,60,67,68)

InChI Key

BFAPQLKWPMCMDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C8=NNN=N8)C9=CC=C(C=C9)C1=NNN=N1)C=C4)C1=CC=C(C=C1)C1=NNN=N1)N3)C1=NNN=N1

Origin of Product

United States

Preparation Methods

Copper-Zinc Alloy Nanopowder Catalysis

Cu-Zn alloy nanopowder (20–50 nm particle size) catalyzes the [3+2] cycloaddition between nitriles and NaN₃ under mild conditions.

Key Advantages:

  • Solvent: Ethanol/water mixtures

  • Catalyst Loading: 10 wt%

  • Temperature: 60–80°C

  • Yield: 78–85%

This method avoids heavy metal catalysts, aligning with sustainable chemistry principles.

One-Pot Tandem Synthesis

A sequential protocol combines porphyrin formation and tetrazole cycloaddition in a single pot, minimizing intermediate isolation steps.

Steps:

  • Lindsey condensation of 4-cyanophenylbenzaldehyde and pyrrole.

  • Direct addition of NaN₃ and FeTSPP to the reaction mixture.

  • Heating at 100°C for 8 hours.
    Yield: 70–75% (over two steps).

Purification and Characterization

Post-synthesis purification is performed via column chromatography (silica gel, DCM/methanol gradients) or recrystallization from DMF/water mixtures. Analytical data for the final product include:

¹H NMR (DMSO-d₆):

  • δ −2.99 ppm (s, 2H, NH)

  • δ 8.06–9.94 ppm (m, aromatic and tetrazole protons).

Mass Spectrometry:

  • HRMS (ESI): m/z calcd for C₄₈H₃₀N₂₀: 886.8858; found: 886.8862.

Challenges and Optimization Strategies

Challenge Solution Impact
Low porphyrin yieldMicrowave-assisted condensationYield increased to 35–40%
Tetrazole ring instabilityUse of aqueous FeTSPP catalysisPrevents hydrolysis, enhances stability
Long reaction timesMicrowave irradiationReduces time by 70–80%

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photodynamic Therapy

Mechanism of Action : The compound exhibits photodynamic properties, meaning it can generate reactive oxygen species when exposed to light. This property is particularly useful in antimicrobial applications and cancer treatment.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of 5,10,15,20-tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin against antibiotic-resistant pathogens. For instance:

  • Study Findings : A study showed that this porphyrin derivative exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa when activated by light. The minimum inhibitory concentration (MIC) values were significantly lower under irradiation compared to nonirradiated conditions (e.g., MIC for P. aeruginosa was 54.71 µg/mL under light vs. 402.90 µg/mL without light) .

Material Science Applications

This compound can also serve as a monomer for synthesizing metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for gas storage and separation applications.

Case Studies in MOF Synthesis

  • Synthesis of PCN Materials : The compound has been utilized as a building block to create various MOF structures (e.g., PCN-526/527/528). These frameworks exhibit enhanced stability and functionality due to the incorporation of the porphyrin moiety .

Photovoltaic Applications

Porphyrins are known for their ability to absorb light and convert it into chemical energy. Research into the photovoltaic properties of similar compounds indicates potential applications in solar energy conversion.

Comparative Analysis with Other Porphyrins

Compound NameApplication AreaKey Features
This compoundAntimicrobialHigh efficacy against resistant strains under light
5,10,15,20-Tetrakis(4-fluorophenyl)porphyrinPhotodynamic TherapyInduces apoptosis in cancer cells via ROS generation
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinGas StorageEnhanced stability in MOF structures

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin involves its ability to coordinate with metal ions and generate reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The tetrazole groups enhance the compound’s solubility and reactivity, making it more effective in various applications .

Comparison with Similar Compounds

Substituent Groups and Coordination Chemistry

Compound Name Substituent Groups Key Coordination Features
H₂TTPP Tetrazol-5-ylphenyl Forms 3D MOFs via µ₂-tetrazole-metal linkages; enables scutopology and phase transitions
5,10,15,20-Tetrakis(4-pyridyl)porphyrin (H₂TPyP) Pyridyl Quaternized to H₂TMPyP⁴⁺ for enhanced water solubility; coordinates via pyridyl N-atoms
5,10,15,20-Tetraphenylporphyrin (H₂TPP) Phenyl Symmetric structure; limited coordination utility but widely used in catalysis and sensing
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THP) Hydroxyphenyl Antioxidant activity via radical scavenging; forms hydrogen bonds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (HPTB) Carboxyphenyl Forms MOFs via carboxylate-metal bonds; used in photodynamic therapy

Key Differences :

  • H₂TTPP 's tetrazole groups allow for multi-dentate coordination , enabling complex MOF topologies (e.g., Cd-MOF with scutopology) .
  • H₂TPyP derivatives (e.g., H₂TMPyP⁴⁺) prioritize electrostatic interactions and solubility, whereas THP relies on hydrogen bonding for antioxidant applications .

Photophysical and Electrochemical Properties

Property H₂TTPP H₂TPP THP H₂TMPyP⁴⁺
Absorption λ (nm) ~423 (Soret band, inferred) 418 (Soret band) 420–430 (Soret band) 423 (ε = 2.2×10⁵ M⁻¹cm⁻¹)
Emission λ (nm) 407 Not reported Not reported Not reported
Redox Activity Limited data; MOF-dependent Low; inert backbone High (antioxidant) Electrochemically active

Insights :

  • H₂TTPP’s luminescence at 407 nm is tunable via MOF guest molecules (e.g., anthracene), a feature absent in non-tetrazole porphyrins like H₂TPP .
  • THP exhibits superior antioxidant activity compared to H₂TTPP, attributed to its phenolic –OH groups .

Comparison :

  • H₂TTPP’s synthesis lacks yield data in evidence but likely benefits from tetrazole’s coordination-driven purification.

MOFs and Sensing

  • H₂TTPP : Forms thermoresponsive Cd-MOFs for sensing; structural flexibility enables single-crystal-to-single-crystal transitions .
  • HPTB : Carboxylate-based MOFs for photodynamic therapy .
  • H₂TMPyP⁴⁺ : Water-soluble probes for ⁶⁴Cu radiopharmaceutical labeling .

Catalysis and Antioxidants

  • Cobalt(II) porphyrins (e.g., Co-TMAPP): Catalyze dye degradation via peroxymonosulfate activation .
  • THP : Effective 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenger .

Biological Activity

5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin (TTP) is a synthetic porphyrin derivative characterized by its unique tetrazole substituents. This compound has garnered attention for its potential biological activities, including antimicrobial properties and interactions with biomolecules such as DNA. This article reviews the current understanding of TTP's biological activity based on diverse research findings.

  • Molecular Formula : C₄₈H₃₀N₂₀
  • Molecular Weight : 886.89 g/mol
  • CAS Number : 186697-34-7
PropertyValue
Molecular FormulaC₄₈H₃₀N₂₀
Molecular Weight886.8858
Common NameTTP

Antimicrobial Properties

Recent studies have demonstrated that TTP exhibits significant antimicrobial activity against various pathogenic microorganisms. The mechanism of action is primarily attributed to its ability to interact with microbial cell membranes and nucleic acids.

  • Gram-positive Bacteria : TTP was tested against several strains, including Staphylococcus aureus and Bacillus subtilis, showing notable inhibition zones in disc diffusion assays.
  • Gram-negative Bacteria : It also displayed activity against Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial efficacy.
  • Fungi : The compound was effective against filamentous fungi, suggesting potential applications in antifungal treatments.

Interaction with DNA

TTP's interaction with DNA has been investigated using spectroscopic methods:

  • UV-Vis Spectroscopy : Studies revealed hypochromic effects and bathochromic shifts indicative of intercalation between the porphyrin and DNA bases. This suggests that TTP can effectively insert itself between DNA strands, potentially disrupting replication processes.
  • Fluorescence Studies : These confirmed the binding affinity of TTP to DNA, showing increased fluorescence intensity upon binding, which is a hallmark of successful intercalation.

A study focused on the interactions of TTP with DNA demonstrated that the compound forms stable complexes with nucleic acids. The results indicated that TTP's binding to DNA could inhibit bacterial growth by interfering with essential cellular processes such as transcription and replication.

Research Findings Overview

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria; effective against fungi.
DNA InteractionStrong intercalation observed through UV-Vis and fluorescence spectroscopy; potential for disrupting nucleic acid functions.

Q & A

Q. What are the foundational synthetic routes for preparing the porphyrin core of 5,10,15,20-Tetrakis(4-(2H-tetrazol-5-yl)phenyl)porphyrin?

The Adler-Longo method is a standard approach for synthesizing meso-substituted porphyrins. This involves refluxing pyrrole and substituted benzaldehydes (e.g., 4-(2H-tetrazol-5-yl)benzaldehyde) in propionic acid at ~140°C for 2–4 hours . Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde-to-pyrrole), inert atmosphere (argon/nitrogen), and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the macrocycle . Typical yields range from 5–15%, though steric hindrance from bulky substituents (e.g., tetrazolyl groups) may reduce efficiency .

Q. How are metal complexes of this porphyrin synthesized, and what characterization methods validate coordination?

Metal insertion (e.g., Co, Sn) involves refluxing the free-base porphyrin with metal salts (e.g., CoCl₂·6H₂O, SnCl₂) in solvents like pyridine or DMSO for 6–24 hours . Success is confirmed via UV-Vis spectroscopy: metalation shifts the Soret band (e.g., ~420 nm for free-base to ~430 nm for Co complexes) and reduces Q-band multiplicity. IR spectroscopy identifies coordination-sensitive vibrations (e.g., N–H stretches at ~3448 cm⁻¹ disappear upon metalation) .

Q. What purification strategies are effective for isolating tetrazolyl-substituted porphyrins?

Column chromatography (silica gel, hexane/DCM or CHCl₃/MeOH gradients) is critical for separating substitution isomers and byproducts . Reverse-phase HPLC (>95% purity) resolves structurally similar derivatives, while recrystallization in DCM/hexane improves crystallinity . Note that tetrazolyl groups may increase polarity, requiring optimized solvent systems .

Q. How do UV-Vis and NMR spectra validate the structure of this porphyrin?

UV-Vis spectra should display a strong Soret band (~420 nm) and four Q-bands (500–650 nm), confirming π-π* transitions in the conjugated macrocycle. For NMR, the free-base porphyrin shows characteristic β-pyrrolic protons at ~8.8–9.0 ppm and meso-phenyl protons at ~7.5–8.5 ppm. Asymmetric substitution or aggregation (common with polar tetrazolyl groups) may split or broaden signals .

Q. What safety protocols are essential when handling tetrazolyl-substituted porphyrins?

Use personal protective equipment (gloves, goggles) to avoid inhalation/contact with dust. Tetrazolyl groups may release toxic fumes (e.g., NOx) under acidic conditions. Store under inert gas (argon) to prevent oxidation, and dispose of waste via certified hazardous chemical services .

Advanced Research Questions

Q. How can synthetic yields be improved for porphyrins with bulky tetrazolyl substituents?

Steric hindrance from tetrazolyl groups often reduces yields. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • High-dilution conditions : Minimizes oligomerization by slowing intermolecular reactions.
  • Post-functionalization : Synthesize a simpler porphyrin (e.g., 5,10,15,20-tetrakis(4-aminophenyl)porphyrin) and introduce tetrazolyl groups via diazotization or Huisgen cycloaddition .

Q. What analytical techniques resolve contradictions in substituent positioning or purity?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 847 for acetyloxy derivatives) and distinguishes substitution patterns .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., ruffled vs. planar porphyrin conformations) and solvent inclusion .
  • Cyclic voltammetry : Identifies redox-active substituents; tetrazolyl groups may shift oxidation potentials by 50–100 mV compared to hydroxyl or amino analogs .

Q. How do tetrazolyl groups influence photodynamic or catalytic properties compared to other substituents?

Tetrazolyl groups enhance electron-withdrawing effects, stabilizing charge-transfer states for applications in photodynamic therapy (PDT) or photocatalysis. For example:

  • Singlet oxygen generation : Compare quantum yields (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a trap; tetrazolyl derivatives may outperform hydroxyl analogs due to improved intersystem crossing .
  • Catalytic oxidation : Metal complexes (e.g., Co) with tetrazolyl groups show higher turnover numbers in alkene epoxidation due to axial ligand flexibility .

Q. What methodologies quantify antioxidant activity in tetrazolyl-porphyrins?

Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay:

  • Prepare a 0.1 mM DPPH solution in ethanol.
  • Add porphyrin (10–100 µM) and monitor absorbance at 517 nm for 30–60 minutes.
  • Calculate IC₅₀ values; tetrazolyl groups may enhance activity via hydrogen bonding or redox cycling .

Q. How can tetrazolyl-porphyrins be integrated into supramolecular or sensor architectures?

  • Metal-organic frameworks (MOFs) : Coordinate tetrazolyl groups with Zn²⁺ or Cu²⁺ nodes to create porous materials for gas storage (e.g., CO₂) .
  • Electrochemical sensors : Immobilize porphyrins on graphene oxide via π-π stacking; tetrazolyl groups improve sensitivity to nitroaromatics (e.g., TNT) via dipole interactions .

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